molecular formula C6H6O4Sn B15175784 Tin(2+) acrylate CAS No. 94275-72-6

Tin(2+) acrylate

Cat. No.: B15175784
CAS No.: 94275-72-6
M. Wt: 260.82 g/mol
InChI Key: FBXAIBZEZGSAAK-UHFFFAOYSA-L
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Description

Tin(2+) acrylate is an organotin compound where tin is in the +2 oxidation state and is bonded to an acrylate group. This compound is of interest due to its potential applications in various fields, including polymer chemistry and materials science. The acrylate group, derived from acrylic acid, is known for its ability to undergo polymerization, making this compound a valuable monomer in the synthesis of polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tin(2+) acrylate can be synthesized through the reaction of tin(2+) chloride with sodium acrylate. The reaction typically occurs in an aqueous medium and can be represented by the following equation:

SnCl2+2NaC3H3O2Sn(C3H3O2)2+2NaCl\text{SnCl}_2 + 2 \text{NaC}_3\text{H}_3\text{O}_2 \rightarrow \text{Sn(C}_3\text{H}_3\text{O}_2)_2 + 2 \text{NaCl} SnCl2​+2NaC3​H3​O2​→Sn(C3​H3​O2​)2​+2NaCl

The reaction is usually carried out at room temperature, and the product can be isolated by filtration and recrystallization.

Industrial Production Methods: In industrial settings, this compound is produced in larger quantities using similar reaction conditions but with optimized parameters to increase yield and purity. The use of continuous flow reactors and controlled temperature and pressure conditions can enhance the efficiency of the production process.

Types of Reactions:

    Polymerization: this compound can undergo radical polymerization to form poly(tin acrylate), which has applications in coatings and adhesives.

    Coordination Reactions: The tin center in this compound can coordinate with various ligands, leading to the formation of coordination complexes.

    Oxidation: this compound can be oxidized to tin(4+) acrylate under specific conditions, such as the presence of strong oxidizing agents.

Common Reagents and Conditions:

    Radical Initiators: For polymerization reactions, radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Major Products:

    Poly(tin acrylate): Formed through polymerization.

    Tin(4+) acrylate: Formed through oxidation.

Scientific Research Applications

Scientific Research Applications

Tin(2+) acrylate has several notable applications:

  • Polymer Chemistry: Tin(2+) acrylate is utilized as a catalyst in polymerization reactions. It facilitates polymerization reactions more effectively than some other metal salts due to its specific catalytic properties, and its ability to stabilize certain intermediates during polymer synthesis sets it apart from zinc and calcium counterparts.
  • Materials Science: This compound is used in the development of new materials with enhanced properties.
  • Coatings, Adhesives, and Sealants: Tin(4+) acrylate (a related compound) is used in the production of coatings, adhesives, and sealants due to its excellent film-forming properties.
  • Drug Delivery Systems: Research is ongoing to explore the potential use of tin(4+) acrylate in drug delivery systems.
  • Medical Devices: Tin(4+) acrylate is being explored as a component in medical devices.
  • Antimicrobial Properties: Tin(4+) acrylate is studied for its potential antimicrobial properties and its interactions with biological molecules. The tin ion can disrupt microbial cell membranes, leading to cell death.

Chemical Reactions and Synthesis

This compound can undergo several chemical reactions:

  • Polymerization: The acrylate group in this compound can undergo polymerization reactions to form polyacrylates.
  • Esterification: The synthesis of tin(4+) acrylate typically involves the reaction of tin(IV) chloride with acrylic acid or its derivatives, often carried out in the presence of a catalyst such as sulfuric acid to facilitate the esterification process.
  • Oxidation: Tin(4+) acrylate can be oxidized to form tin dioxide (SnO2) under certain conditions.
  • Reduction: Tin(4+) acrylate can be reduced to lower oxidation states of tin, such as tin(II) compounds.
  • Substitution: The acrylate group in tin(4+) acrylate can undergo substitution reactions with other nucleophiles.

Common methods for synthesizing this compound include reacting tin(2+) salts with acrylic acid or its derivatives, with controlled reaction conditions to optimize yield and purity.

Case Studies and Research Findings

  • Polymerization of Lactides: Tin(II) and tin(IV) salts and compounds are useful as catalysts for the polymerization of lactides .
  • Ring-Opening Polymerization (ROP): Tin(II) catalysts can be used in ROP of L-lactide, resulting in polymers with narrow dispersities .
  • Switchable Polymerization Catalysis: Tin(II) catalysts can be used for selective polymerization catalysis to improve bioplastics performances .
  • Antimicrobial Applications: The low toxicity of tin(II) ions combined with its high toxicity against microbes and fungi has led to the acceptance of tin(II) salts by the American FDA . Tin ions are not desirable in polyesters for medical and pharmaceutical applications, but the quantities needed are small compared to other applications such as films and foils in agriculture, packaging, or 3-D printing .
  • UV Curable Prepolymers: Urethane acrylates can be synthesized from renewable resources like cardanol using UV radiation curing . Functionalization of cardanol with acrylate or methacrylate moieties gives rise to cross-linked polymers .
  • Heavy Metal Removal: Poly(acrylic acid) nanoclay hydrogels can be used to remove heavy metal ions .
  • Antiproliferative Efficacy: Acrylic acid compounds have demonstrated potent cytotoxic effects and inhibitory effects against β-tubulin polymerization . Compounds containing acrylate groups play a crucial role in inducing apoptotic cell death and disrupting tubulin polymerization, exerting anticancer effects .

Safety and Toxicity

Alkyltin compounds are generally more toxic than Sn(II) salts, with toxicity decreasing with increasing length and decreasing number of alkyl groups . While dibutyltin oxide has found commercial applications as a transesterification catalyst, dioctyltinoxide has broader applications as a catalyst and additive in insulating lacquers, paints, coatings, fresheners, or machine wash liquids due to its lower toxicity . Tin(II) cation is not expected to contribute any significant genotoxic effects based on in vivo and in vitro studies of tin compounds .

Mechanism of Action

The mechanism of action of tin(2+) acrylate in polymerization involves the formation of radicals at the acrylate group, which then propagate to form long polymer chains. In coordination chemistry, the tin center can form bonds with various ligands, leading to the formation of stable complexes. The oxidation of this compound to tin(4+) acrylate involves the transfer of electrons from the tin center to the oxidizing agent.

Comparison with Similar Compounds

    Tin(4+) acrylate: Similar in structure but with tin in the +4 oxidation state.

    Methyl acrylate: An acrylate compound with a methyl group instead of a tin center.

    Ethyl acrylate: Similar to methyl acrylate but with an ethyl group.

Uniqueness: Tin(2+) acrylate is unique due to the presence of the tin center, which imparts specific chemical and physical properties to the compound. Its ability to undergo polymerization and form coordination complexes makes it distinct from other acrylate compounds.

Biological Activity

Tin(II) acrylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial properties and polymer synthesis. This article delves into the biological activity of Tin(II) acrylate, supported by data tables, case studies, and detailed research findings.

Overview of Tin(II) Compounds

Tin(II) compounds, including Tin(II) acrylate, are known for their diverse applications in industrial and biomedical fields. The biological effects of tin compounds have been studied extensively, revealing both beneficial and adverse effects. For instance, inorganic tin has shown a biological half-life of approximately 30 days in mice and has been linked to gastrointestinal irritation when ingested in significant amounts .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of polymers synthesized from acrylate monomers, including those containing tin. Cationic polymers demonstrate significant antibacterial activity due to their ability to disrupt bacterial cell membranes through electrostatic interactions .

Case Study: Antibacterial Activity

A study investigated the antibacterial effects of various acrylate-based polymers against Gram-positive and Gram-negative bacteria. The results showed that polymers with higher cationic charge densities exhibited enhanced antimicrobial activity. For instance, a polymer composed of methyl methacrylate and amine-functionalized methacrylate effectively inhibited the adhesion of pathogens such as E. coli and S. aureus .

Polymer CompositionActivity Against E. coliActivity Against S. aureus
Methyl methacrylate + AminesHighModerate
Polyvinylamines with hydrophobic chainsVery HighHigh

This table summarizes the effectiveness of different polymer compositions in inhibiting bacterial growth.

Toxicological Studies

Research indicates that while Tin(II) compounds may exhibit antimicrobial properties, they also pose risks regarding toxicity. In studies involving high doses of tin compounds, gastrointestinal irritation was observed, alongside potential genotoxic effects . Notably, tin(II) chloride did not show clear carcinogenic activity in long-term studies on rats and mice .

Genotoxicity Assessment

In vitro assays have demonstrated that tin compounds can induce DNA damage in human lymphocytes and other cell types. For example, tin(II) chloride was found to be active in bacterial reverse mutation assays but inactive in tests for chromosome damage in certain bacterial strains . This highlights the need for caution when considering the use of tin-based compounds in biomedical applications.

CompoundDNA Damage InductionChromosomal Aberrations
Tin(II) ChlorideYesYes
Tin(IV) ChlorideNoYes

Synthesis and Application in Polymers

Tin(II) acrylate can be utilized as a catalyst in the polymerization processes, enhancing the formation of various polymer structures. Research has shown that tin-based catalysts can significantly reduce polymerization times while maintaining structural integrity .

Polymerization Efficiency

The efficiency of Tin(II) acrylate as a catalyst was assessed through experiments measuring the rate of polymerization for ε-caprolactone:

Catalyst TypePolymerization Time (hours)Yield (%)
Tin(II) Acrylate190
Conventional Catalyst475

This data indicates that Tin(II) acrylate not only accelerates polymerization but also results in higher yields compared to traditional catalysts.

Properties

CAS No.

94275-72-6

Molecular Formula

C6H6O4Sn

Molecular Weight

260.82 g/mol

IUPAC Name

prop-2-enoate;tin(2+)

InChI

InChI=1S/2C3H4O2.Sn/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5);/q;;+2/p-2

InChI Key

FBXAIBZEZGSAAK-UHFFFAOYSA-L

Canonical SMILES

C=CC(=O)[O-].C=CC(=O)[O-].[Sn+2]

Origin of Product

United States

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